
5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with a nitropropyl group and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the ethoxyphenyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the cyclization of the intermediate to form the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Aplicaciones Científicas De Investigación
5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole ring may also play a role in modulating the compound’s activity by stabilizing the reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares the ethoxyphenyl group but differs in the core structure.
1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: Contains a similar ethoxyphenyl group but has different substituents on the benzene ring.
Uniqueness
5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole is unique due to its combination of a benzodioxole ring with a nitropropyl and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
34197-29-0 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
5-[1-(4-ethoxyphenyl)-2-nitropropyl]-1,3-benzodioxole |
InChI |
InChI=1S/C18H19NO5/c1-3-22-15-7-4-13(5-8-15)18(12(2)19(20)21)14-6-9-16-17(10-14)24-11-23-16/h4-10,12,18H,3,11H2,1-2H3 |
Clave InChI |
VFZMHRJXGTVTKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCO3)C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


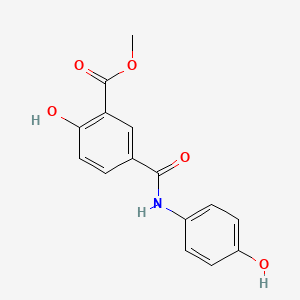
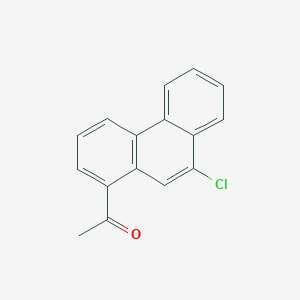
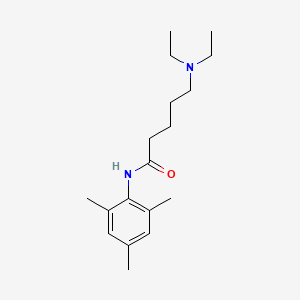
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
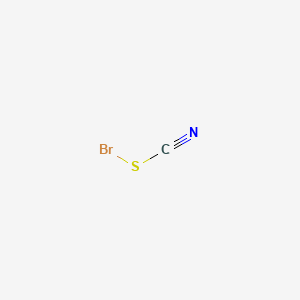

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
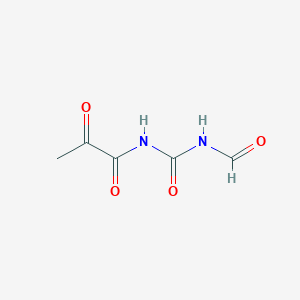
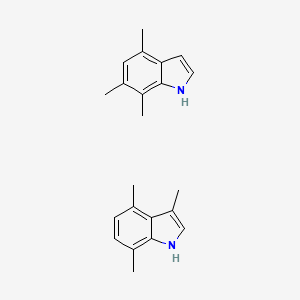

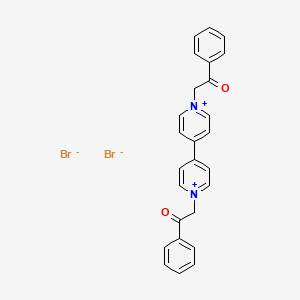
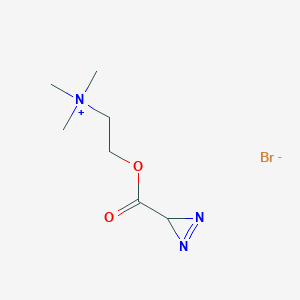
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
